molecular formula C8H6BrN3O B3049187 1-(4-bromophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 197074-69-4

1-(4-bromophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No. B3049187
M. Wt: 240.06
InChI Key: MYPBFEVHSZDWPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09249163B2

Procedure details

To a stirred suspension of compound 84a (1.14 g, 4.69 mmol) in toluene (25 mL) was added Et3N (0.913 mL, 6.57 mmol) and (PhO)2PON3 (1.012 g, 4.69 mmol) and the mixture was heated slowly over 20 min to reflux. Gas evolution began at 75° C. and became more vigorous at 100° C. After 1 h at reflux, an additional portion of (PhO)2PON3 (0.304 mL, 1.41 mmol) was added and the reaction was refluxed for an additional 30 min. The mixture was cooled to rt and extracted with 1M NaOH (3×75 mL). The combined aqueous extracts were washed with Et2O (2×25 mL) and adjusted to pH 1 with 3M HCl. The resultant precipitate was collected by filtration, washed with water (3×20 mL), and dried under suction and then high vacuum to afford a beige solid which was recrystallized from EtOAc-heptanes to afford compound 84b as a granular light yellow solid. Mass spectrum (LCMS, ESI pos.): Calcd. for C8H6BrN3O, 240.0/242.0 (M+H). found 240.1/242.1
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0.913 mL
Type
reactant
Reaction Step Two
Name
(PhO)2PON3
Quantity
1.012 g
Type
reactant
Reaction Step Two
Name
(PhO)2PON3
Quantity
0.304 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8]/[N:9]=[CH:10]/C(O)=O)=[CH:4][CH:3]=1.CC[N:16]([CH2:19]C)CC.P(N=[N+]=[N-])(OC1C=CC=CC=1)(OC1C=CC=CC=1)=[O:22]>C1(C)C=CC=CC=1>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([N:8]2[C:19](=[O:22])[NH:16][CH:10]=[N:9]2)=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
1.14 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)N\N=C\C(=O)O
Name
Quantity
25 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0.913 mL
Type
reactant
Smiles
CCN(CC)CC
Name
(PhO)2PON3
Quantity
1.012 g
Type
reactant
Smiles
P(=O)(OC1=CC=CC=C1)(OC1=CC=CC=C1)N=[N+]=[N-]
Step Three
Name
(PhO)2PON3
Quantity
0.304 mL
Type
reactant
Smiles
P(=O)(OC1=CC=CC=C1)(OC1=CC=CC=C1)N=[N+]=[N-]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated slowly over 20 min
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
began at 75° C.
CUSTOM
Type
CUSTOM
Details
became more vigorous at 100° C
TEMPERATURE
Type
TEMPERATURE
Details
After 1 h at reflux
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was refluxed for an additional 30 min
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
extracted with 1M NaOH (3×75 mL)
WASH
Type
WASH
Details
The combined aqueous extracts were washed with Et2O (2×25 mL)
FILTRATION
Type
FILTRATION
Details
The resultant precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water (3×20 mL)
CUSTOM
Type
CUSTOM
Details
dried under suction
CUSTOM
Type
CUSTOM
Details
high vacuum to afford a beige solid which
CUSTOM
Type
CUSTOM
Details
was recrystallized from EtOAc-heptanes

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)N1N=CNC1=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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